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molecular formula C12H19NO2 B016141 Octyl Maleimide CAS No. 4080-76-6

Octyl Maleimide

Cat. No. B016141
M. Wt: 209.28 g/mol
InChI Key: KIKBJYQCJJXCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08242162B2

Procedure details

To a suspension of maleic anhydride (54, 5.4 g, 55 mmol) in 150 ml of benzene, a solution of octyl amine (53, 6.46 g, 50 mmol) in 100 ml of benzene was added. The resulting mixture was stirred at 30° C. for an hour and ZnBr2 (12.4 g, 55 mmol) and hexamethyl disilazane (12.1 g, 75 mmol) in 30 ml of benzene were added. The resulting suspension was refluxed for 2 hrs. After cooling to room temperature, the reaction mixture was poured into 200 ml of 0.5 M HCl. The organic layer was separated and the aqueous portion was extracted twice with 150 ml portions of EtOAc. The combined organic layers were washed with saturated aqueous NaHCO3 (2×150 ml), brine (1×150 ml), and dried over Na2SO4. The solution was dried under vacuum to yield an oily product which solidified gradually to yield the cream colored solid product (9.2 g, 88%). 1H NMR (300 MHz, CDCl3): δ 0.87 (t, 3H, J=6 Hz), 1.20-1.40 (m, 10H), 1.50-1.70 (m, 2H), 3.51 (t, 2H, J=6 Hz), 6.69 (s, 2H).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.46 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
12.1 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
12.4 g
Type
catalyst
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])O[C:4](=[O:5])[CH:3]=[CH:2]1.[CH2:8]([NH2:16])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].C[Si](C)(C)N[Si](C)(C)C.Cl>C1C=CC=CC=1.[Zn+2].[Br-].[Br-]>[CH2:8]([N:16]1[C:4](=[O:5])[CH:3]=[CH:2][C:1]1=[O:7])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |f:5.6.7|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
6.46 g
Type
reactant
Smiles
C(CCCCCCC)N
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
12.1 g
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
12.4 g
Type
catalyst
Smiles
[Zn+2].[Br-].[Br-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 30° C. for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was refluxed for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion was extracted twice with 150 ml portions of EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous NaHCO3 (2×150 ml), brine (1×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solution was dried under vacuum
CUSTOM
Type
CUSTOM
Details
to yield an oily product which

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)N1C(C=CC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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